1-Methyl-6-(methylamino)-1,2-dihydro-4h-pyrazolo[3,4-d]pyrimidin-4-one
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Overview
Description
1-Methyl-6-(methylamino)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a heterocyclic compound that belongs to the pyrazolopyrimidine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-6-(methylamino)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-4-methylpyrazole with formamide, followed by cyclization to form the pyrazolopyrimidine core. The reaction conditions often require heating and the use of catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and optimization techniques can further enhance the efficiency of the industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
1-Methyl-6-(methylamino)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of suitable catalysts or under thermal conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can result in various substituted pyrazolopyrimidines .
Scientific Research Applications
1-Methyl-6-(methylamino)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 1-Methyl-6-(methylamino)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds share a similar pyrimidine core and exhibit a wide range of pharmacological activities.
6-Methyl-2-(methylamino)pyrimidin-4-ol: Another pyrimidine derivative with potential biological activity.
3-(Arylsulfonyl)pyrazolo[1,5-a]pyrimidine derivatives: These compounds are known for their activity as serotonin receptor antagonists.
Uniqueness
1-Methyl-6-(methylamino)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
CAS No. |
5444-26-8 |
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Molecular Formula |
C7H9N5O |
Molecular Weight |
179.18 g/mol |
IUPAC Name |
1-methyl-6-(methylamino)-5H-pyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C7H9N5O/c1-8-7-10-5-4(6(13)11-7)3-9-12(5)2/h3H,1-2H3,(H2,8,10,11,13) |
InChI Key |
ZSDQIHRCKCAGTH-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC2=C(C=NN2C)C(=O)N1 |
Origin of Product |
United States |
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